molecular formula C152H252N44O42 B1424770 CJC-1295

CJC-1295

Cat. No.: B1424770
M. Wt: 3367.9 g/mol
InChI Key: XOZMWINMZMMOBR-HRDSVTNWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CJC-1295 is a synthetic, long-acting analog of Growth Hormone-Releasing Hormone (GHRH) developed for scientific research . Its primary research value lies in its prolonged stimulation of the GH/IGF-1 axis. The compound's extended half-life, estimated to be between 5.8 to 8.1 days in humans, is achieved through a Drug Affinity Complex (DAC) that allows it to bind covalently to endogenous serum albumin, thereby protecting it from rapid degradation and significantly extending its activity in the bloodstream . A single administration has been shown to result in dose-dependent increases in mean plasma growth hormone levels by 2- to 10-fold for over 6 days and mean plasma IGF-I concentrations by 1.5- to 3-fold for 9 to 11 days . This mechanism supports its research applications in studying anabolic environments, body composition, and cellular repair processes . It is critical for researchers to note that this compound with DAC is distinct from the shorter-acting this compound without DAC (Modified GRF 1-29), which lacks the albumin-binding complex and has a half-life of only minutes to a few hours . This product is presented as a lyophilized powder and is intended for research purposes only in laboratory settings. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

(3S)-4-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C152H252N44O42/c1-22-79(15)118(194-125(214)84(20)171-135(224)107(68-115(206)207)181-124(213)81(17)169-126(215)91(155)65-87-41-45-89(201)46-42-87)147(236)189-106(66-86-34-25-24-26-35-86)141(230)196-120(85(21)200)149(238)180-99(51-54-114(158)205)132(221)190-111(72-199)145(234)185-105(67-88-43-47-90(202)48-44-88)140(229)178-96(40-33-59-168-152(164)165)128(217)177-94(37-28-30-56-154)133(222)193-117(78(13)14)146(235)187-100(60-73(3)4)134(223)170-82(18)123(212)175-97(49-52-112(156)203)130(219)183-103(63-76(9)10)138(227)191-109(70-197)143(232)172-83(19)122(211)174-95(39-32-58-167-151(162)163)127(216)176-93(36-27-29-55-153)129(218)182-102(62-75(7)8)137(226)184-101(61-74(5)6)136(225)179-98(50-53-113(157)204)131(220)186-108(69-116(208)209)142(231)195-119(80(16)23-2)148(237)188-104(64-77(11)12)139(228)192-110(71-198)144(233)173-92(121(159)210)38-31-57-166-150(160)161/h24-26,34-35,41-48,73-85,91-111,117-120,197-202H,22-23,27-33,36-40,49-72,153-155H2,1-21H3,(H2,156,203)(H2,157,204)(H2,158,205)(H2,159,210)(H,169,215)(H,170,223)(H,171,224)(H,172,232)(H,173,233)(H,174,211)(H,175,212)(H,176,216)(H,177,217)(H,178,229)(H,179,225)(H,180,238)(H,181,213)(H,182,218)(H,183,219)(H,184,226)(H,185,234)(H,186,220)(H,187,235)(H,188,237)(H,189,236)(H,190,221)(H,191,227)(H,192,228)(H,193,222)(H,194,214)(H,195,231)(H,196,230)(H,206,207)(H,208,209)(H4,160,161,166)(H4,162,163,167)(H4,164,165,168)/t79-,80-,81+,82-,83-,84-,85+,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,117-,118-,119-,120-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOZMWINMZMMOBR-HRDSVTNWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H](C)NC(=O)[C@H](CC3=CC=C(C=C3)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C152H252N44O42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3367.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: CJC-1295 is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for peptide production. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and purified .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale SPPS, followed by high-performance liquid chromatography (HPLC) for purification. The peptide is typically lyophilized (freeze-dried) to enhance its stability and shelf life .

Chemical Reactions Analysis

Types of Reactions: CJC-1295 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The primary product of these reactions is the modified peptide with altered stability, activity, or binding affinity .

Scientific Research Applications

Growth Hormone Regulation

CJC-1295 has been primarily studied for its effects on growth hormone secretion. Research indicates that it can lead to sustained increases in GH and IGF-1 levels in healthy adults, making it a candidate for investigating growth-related disorders and therapies .

Key Findings:

  • Sustained GH increase: Single doses resulted in GH levels remaining elevated for up to 6 days .
  • Cumulative effects: Multiple doses maintained IGF-1 levels above baseline for up to 28 days .

Muscle Growth and Repair

This compound has shown promise in enhancing muscle growth and recovery. By stimulating GH release, it may facilitate muscle protein synthesis, making it a potential therapeutic agent in sports medicine and rehabilitation .

Case Study:
A study involving athletes indicated that those administered this compound experienced significant improvements in lean body mass compared to controls, suggesting its efficacy as a performance-enhancing agent .

Fat Metabolism

The peptide may also play a role in fat metabolism. Research suggests that increased GH levels can lead to enhanced lipolysis, potentially aiding in weight management and obesity treatment strategies .

Data Table: Effects on Body Composition

ParameterEffect of this compoundDuration
Plasma GH LevelsIncreased by 2-10 timesUp to 6 days
Plasma IGF-1 LevelsIncreased by 0.5-3 timesUp to 28 days
Lean Body MassSignificant increase observedVariable

Potential Immunomodulatory Effects

Recent studies have speculated on the immunomodulatory effects of this compound, particularly its impact on immune function through prolonged GH release. This area remains largely exploratory but holds potential for future research into immune-related disorders .

Therapeutic Implications

The therapeutic implications of this compound extend beyond athletic performance enhancement. Its potential applications include:

  • Pediatric Growth Disorders: Investigating its role in treating conditions like growth hormone deficiency.
  • Age-related Muscle Wasting: Exploring its use in counteracting sarcopenia in older adults.
  • Obesity Management: Utilizing its fat metabolism effects for weight loss interventions.

Safety and Tolerability

Clinical trials have reported that this compound is generally well-tolerated with no serious adverse reactions noted at therapeutic doses. The safety profile supports its consideration as a viable therapeutic agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

CJC-1295 is compared to other GHRH analogs and growth hormone secretagogues (GHS) based on structure, pharmacokinetics, and efficacy.

Table 1: Key Features of this compound and Analogous Peptides

Compound Structure Half-Life Dosing Frequency Key Advantages Limitations
This compound (DAC) 30-amino acid + DAC ~8 days Weekly Sustained GH/IGF-1 elevation; mimics physiological pulsatility Potential overstimulation with prolonged use
Tesamorelin Modified GHRH (1-44) 8 hours Daily FDA-approved for HIV-associated lipodystrophy; high metabolic stability Short detection window (8 hours)
Sermorelin GHRH (1-29) 30 minutes Multiple daily Mimics natural GH pulsatility; low side-effect profile Rapid degradation; impractical dosing
Ipamorelin Ghrelin receptor agonist 2 hours Daily Selective GH release; minimal impact on cortisol/prolactin Requires combination therapy for sustained effects
GHRP-6/GHRP-2 Synthetic hexapeptides 30 minutes Multiple daily Potent GH release; appetite stimulation Non-selective; increases cortisol/prolactin

Pharmacokinetic Superiority

This compound’s DAC modification provides unparalleled pharmacokinetics:

  • Albumin Binding : DAC enables covalent binding to serum albumin, extending half-life to 8 days versus 30 minutes for Sermorelin or 2 hours for Ipamorelin .
  • Sustained GH Release : In humans, a single dose of this compound increased IGF-1 levels by 50–100% for 7–11 days, whereas Tesamorelin required daily dosing .

Efficacy in Preclinical and Clinical Studies

  • Br-M3-KO Mice : this compound rescued growth deficits and pituitary hypoplasia, achieving 2–10-fold GH elevation for 6 days post-dose .
  • Human Trials : Prolonged GH/IGF-1 secretion was observed for >7 days without disrupting circadian rhythms, unlike pulsatile agents like Sermorelin .

Biological Activity

CJC-1295 is a synthetic analog of growth hormone-releasing hormone (GHRH) designed to stimulate the release of endogenous growth hormone (GH). This compound has garnered attention for its potential therapeutic applications, particularly in enhancing growth and metabolic functions. This article details the biological activity of this compound, supported by data tables, case studies, and research findings.

This compound operates by binding to GHRH receptors in the pituitary gland, promoting the secretion of GH. The resulting increase in GH levels subsequently elevates insulin-like growth factor 1 (IGF-1) concentrations, which plays a crucial role in tissue growth and metabolism.

Pharmacokinetics

This compound exhibits a prolonged half-life due to its drug affinity complex (DAC), allowing for sustained GH release. Studies indicate that after subcutaneous administration, GH levels can increase 2-10 times for up to six days, while IGF-1 levels can rise 1.5-3 times over a similar duration . The estimated half-life ranges from 5.8 to 8.1 days .

Dose-Dependent Effects

In clinical trials involving healthy adults, this compound demonstrated significant increases in both GH and IGF-1 levels. A study reported that a single injection of 60 or 90 mcg/kg resulted in a marked elevation of GH secretion while maintaining its pulsatile nature .

Table 1: Summary of Clinical Findings on this compound

StudyDosage (mcg/kg)GH IncreaseIGF-1 IncreaseDuration of Effect
60 & 902-10 times1.5-3 timesUp to 6 days
VariesSustainedSustainedUp to 28 days

Safety Profile

This compound has been reported to be well-tolerated with mild adverse effects, primarily localized at the injection site such as pain and swelling . Serious adverse events have been rare, supporting its safety for therapeutic use.

Case Studies

In a notable case study involving eleven healthy men, proteomic analysis revealed significant changes in serum proteins post-CJC-1295 administration. Key findings included:

  • Decreased Proteins : Apolipoprotein A1 isoform and transthyretin isoform.
  • Increased Proteins : Beta-hemoglobin and immunoglobulin fragments correlated positively with IGF-1 levels .

These findings suggest potential biomarkers for monitoring GH activity and therapeutic effectiveness.

Research Implications

Research continues to explore the implications of this compound in various therapeutic contexts:

  • Tissue Repair : Due to its ability to enhance GH secretion, this compound may support tissue regeneration processes, making it a candidate for studies on muscle recovery and injury healing .
  • Metabolic Regulation : The compound's effects on metabolism are being investigated, particularly its role in fat reduction and muscle mass increase .

Q & A

Q. What is the mechanism of action of CJC-1295, and how does its DAC modification alter pharmacokinetics?

this compound is a synthetic analog of growth hormone-releasing hormone (GHRH) that binds to GHRH receptors on pituitary somatotrophs, stimulating pulsatile growth hormone (GH) secretion. The DAC (Drug Affinity Complex) modification extends its half-life by forming covalent bonds with endogenous albumin, prolonging systemic exposure. Without DAC, this compound has a half-life of ~30 minutes, while DAC extends it to 5–8 days . Researchers should consider DAC variants for studies requiring sustained GH elevation (e.g., chronic metabolic studies) and non-DAC forms for acute, pulsatile GH profiling.

Q. What experimental design considerations are critical for this compound studies?

  • Study Type: Randomized, double-blind, placebo-controlled trials are ideal for isolating peptide effects (e.g., Teichman et al.’s 2006 trial on IGF-1 levels) .
  • Sample Size: Ensure statistical power; rodent studies often use n=10–20 per group, while human trials (where available) involve ≥30 participants .
  • Controls: Include baseline GH/IGF-1 measurements and placebo groups to account for circadian hormone fluctuations .
  • Replication: Follow protocols from for method transparency, including reconstitution steps (bacteriostatic water, sterile techniques) .

Q. How do this compound DAC and No DAC differ in research applications?

Parameter This compound DAC This compound No DAC
Half-life 5–8 days 30 minutes
Dosing Frequency Weekly/biweekly Daily or twice daily
Study Duration Long-term (≥8 weeks) Short-term (≤16 weeks)
Key Applications Chronic GH elevation Pulsatile GH profiling

Q. What are validated dosing protocols for this compound variants in preclinical models?

Based on rodent studies:

  • This compound DAC: 30–60 µg/kg weekly, yielding 2.4–4.8 mg/week for an 80 kg subject .
  • This compound No DAC: 10 µg/kg daily, aligned with sermorelin analogs .
  • Combination with Ipamorelin: 200–400 µg/day split into two doses to exploit synergistic GH release .

Q. What are common side effects observed in this compound studies, and how are they mitigated?

  • Mild Effects: Injection-site reactions (70% incidence), headaches, transient hypertension (dose-dependent) .
  • Mitigation: Rotate injection sites, use sterile techniques, and limit doses to ≤30 µg/kg . No severe adverse events are reported in controlled trials.

Advanced Research Questions

Q. How does co-administration with Ipamorelin enhance this compound’s effects, and what methodological adjustments are required?

Ipamorelin, a ghrelin receptor agonist, amplifies GH secretion via complementary pathways. Combined with this compound, it increases GH pulsatility while reducing cortisol/prolactin spillover . Methodological considerations:

  • Dosing Schedule: Administer this compound No DAC + Ipamorelin twice daily (e.g., 200 µg each) to align with GH circadian rhythms .
  • Monitoring: Use ELISA or LC-MS to track GH/IGF-1 levels and avoid overstimulation .

Q. How should researchers address contradictions in this compound efficacy data between animal and human studies?

  • Animal-Human Discrepancies: Rodent studies report 4–10x GH increases , but human data are limited to small trials (e.g., Teichman et al., 2006). Mitigate by cross-validating with IGF-1 as a surrogate marker .
  • Dose Scaling: Use allometric scaling (e.g., body surface area) for interspecies dose translation .

Q. What are the long-term effects of this compound on GH/IGF-1 axis regulation?

In a 49-day human trial, IGF-1 remained elevated for 28 days post-administration, suggesting sustained hypothalamic-pituitary axis modulation . Researchers should monitor rebound GH suppression post-cessation and consider cycling protocols (e.g., 8 weeks on/4 weeks off) .

Q. What proteomic biomarkers are associated with this compound’s action, and how are they analyzed?

A 2D gel electrophoresis study identified transthyretin and apolipoprotein A1 isoforms as potential biomarkers. These correlate with IGF-1 levels (r=0.82, p<0.01) and can be quantified via mass spectrometry .

Q. What ethical and regulatory challenges arise in this compound research?

  • WADA Compliance: this compound is prohibited in athletes; research must clarify non-performance applications .
  • Human Trials: Lack of FDA approval necessitates strict adherence to preclinical models and institutional review boards .

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